molecular formula C20H12F6N4O3 B11500412 5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11500412
M. Wt: 470.3 g/mol
InChI Key: QYIMXTPUGDBMQQ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including furan, trifluoromethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[1,5-a]pyrimidine core can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12F6N4O3

Molecular Weight

470.3 g/mol

IUPAC Name

5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H12F6N4O3/c1-29(11-4-6-12(7-5-11)33-20(24,25)26)18(31)13-10-27-30-16(19(21,22)23)9-14(28-17(13)30)15-3-2-8-32-15/h2-10H,1H3

InChI Key

QYIMXTPUGDBMQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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